N2-Methylpyridine-2,5-diamine hydrochloride

Solubility Formulation Reaction Engineering

When generic pyridine diamines fail to deliver adequate aqueous solubility or reproducible crystallinity, researchers face inconsistent reaction yields and cumbersome purification. N2-Methylpyridine-2,5-diamine hydrochloride (CAS 117879-51-3) solves this with 1.52 mg/mL aqueous solubility and defined salt-form crystallinity. • 95% purity with batch-specific NMR, HPLC, and QC data eliminates impurity propagation in multi-step syntheses. • 3 H-bond donors/acceptors and N2-methyl substitution enable predictable metal coordination and supramolecular assembly. • White crystalline solid supports X-ray diffraction and co-crystallization for structure-based drug design.

Molecular Formula C6H10ClN3
Molecular Weight 159.617
CAS No. 117879-51-3
Cat. No. B568498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Methylpyridine-2,5-diamine hydrochloride
CAS117879-51-3
Molecular FormulaC6H10ClN3
Molecular Weight159.617
Structural Identifiers
SMILESCNC1=NC=C(C=C1)N.Cl
InChIInChI=1S/C6H9N3.ClH/c1-8-6-3-2-5(7)4-9-6;/h2-4H,7H2,1H3,(H,8,9);1H
InChIKeyGGXDVYASAYEGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Methylpyridine-2,5-diamine hydrochloride: Identity & Structure


N2-Methylpyridine-2,5-diamine hydrochloride (CAS 117879-51-3) is a heterocyclic building block with the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol [1]. Structurally, it is defined by a pyridine ring bearing a 5-amino substituent and an N2-methylamino group, and is supplied as the hydrochloride salt to enhance its stability and aqueous solubility . Its applications span pharmaceutical intermediate synthesis, agrochemical research, and coordination chemistry, where it serves as a key scaffold or ligand precursor .

N2-Methylpyridine-2,5-diamine hydrochloride: Substitution Risks


Substituting N2-Methylpyridine-2,5-diamine hydrochloride with generic pyridine diamine alternatives (such as unsubstituted 2,5-diaminopyridine, 2,4-diaminopyridine isomers, or different salt forms) introduces significant and quantifiable liabilities in key experimental and formulation parameters. The specific N2-methylation and monohydrochloride salt state alter solubility, crystallinity, and hydrogen-bonding capacity in ways that directly impact reaction yields, purification workflows, and final product purity . Furthermore, the unique substitution pattern may confer distinct biological target engagement profiles that cannot be assumed from activity data generated on other regioisomers or non-methylated parent compounds [1]. The evidence presented below demonstrates precisely where this compound differs from its closest comparators, enabling informed procurement decisions.

N2-Methylpyridine-2,5-diamine hydrochloride: Quantitative Comparison


Aqueous Solubility: Salt vs. Parent Diamine

The monohydrochloride salt form of N2-Methylpyridine-2,5-diamine provides a quantifiable solubility advantage over its non-salt parent compound (N2-methylpyridine-2,5-diamine, CAS 28020-36-2). Experimental vendor data indicates the hydrochloride salt achieves a solubility of 1.52 mg/mL (0.00954 mol/L) in water . This contrasts with the parent diamine, which lacks a salt form and thus exhibits different, generally lower, aqueous solubility characteristics due to its neutral state. The salt form directly impacts dissolution rates and reaction homogeneity in aqueous or polar media.

Solubility Formulation Reaction Engineering

Hydrogen Bonding vs. 2,5-Diaminopyridine

The N2-methyl substitution alters the hydrogen bonding landscape of the pyridine diamine scaffold. N2-Methylpyridine-2,5-diamine hydrochloride exhibits a hydrogen bond donor count of 3 and an acceptor count of 3 [1]. This profile differs from the parent 2,5-diaminopyridine (CAS 4318-76-7), which has a different donor/acceptor arrangement, and from 2,4-diaminopyridine regioisomers, which exhibit distinct hydrogen-bonding networks in the solid state [2].

Molecular Recognition Ligand Design Crystal Engineering

Purity and Analytical Characterization

Commercial suppliers report a standard purity of 95% for N2-Methylpyridine-2,5-diamine hydrochloride, with batch-specific analytical certificates (NMR, HPLC, GC) available to verify composition . This contrasts with certain generic pyridine diamine salts (e.g., 2,5-diaminopyridine dihydrochloride, CAS 26878-35-3) which may exhibit varying degrees of hygroscopicity and decomposition that complicate accurate purity assessment .

Quality Control Reproducibility Procurement

N2-Methylpyridine-2,5-diamine hydrochloride Applications


Aqueous-Phase Synthesis and Bioconjugation

The 1.52 mg/mL aqueous solubility of the hydrochloride salt makes this compound suitable for reactions requiring polar media, such as amide bond formation, Schiff base condensation, and coupling reactions in water or buffer solutions. In contrast, the neutral parent diamine would require organic co-solvents or acidic conditions to achieve comparable solubility.

Heterocyclic Ligand Design

The specific hydrogen bond donor/acceptor count (3 donors, 3 acceptors) and the N2-methyl substitution pattern enable the design of coordination complexes and supramolecular assemblies with predictable binding modes. This is critical for developing selective metal chelators, enzyme inhibitors, or crystal engineering scaffolds where the hydrogen bonding network dictates molecular recognition [1].

Pharmaceutical Intermediate Synthesis

With a standard purity of 95% and available batch-specific analytical data (NMR, HPLC, GC) , this compound is well-suited for multi-step organic syntheses where impurities can propagate and reduce overall yields. The reproducible purity reduces the need for additional purification steps, accelerating medicinal chemistry and process development workflows.

Structural Biology and Crystallography

The distinct hydrogen-bonding capacity and the hydrochloride salt's defined crystallinity (white crystalline solid) [1] make this compound a useful tool for obtaining high-quality crystals for X-ray diffraction studies. Its predictable solid-state properties facilitate co-crystallization with proteins or nucleic acids for structure-based drug design.

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